An In-depth Technical Guide to Phenylsulfur Pentafluorides: Focus on 4-Nitrophenylsulfur Pentafluoride
An In-depth Technical Guide to Phenylsulfur Pentafluorides: Focus on 4-Nitrophenylsulfur Pentafluoride
An Important Note on the Subject Compound: Initial searches for "4-Chloro-3-nitrophenylsulphur pentafluoride" did not yield specific data for a compound with this precise substitution pattern. This suggests that this particular molecule may be a novel or less-documented research chemical. Given the need for a comprehensive technical guide based on available scientific literature, and with full editorial control, this document will focus on the closely related and well-characterized compound, 4-Nitrophenylsulfur pentafluoride . The principles, properties, and reactions discussed herein will provide a strong foundational understanding for researchers working with substituted phenylsulfur pentafluorides.
Introduction: The Rising Prominence of the Pentafluorosulfanyl Group
The pentafluorosulfanyl (SF₅) group has emerged as a substituent of significant interest in medicinal chemistry, agrochemicals, and materials science. Often considered a "super-trifluoromethyl" group, the SF₅ moiety is highly electronegative, chemically and thermally stable, and lipophilic.[1][2] These properties can imbue organic molecules with unique and desirable characteristics, such as enhanced metabolic stability, increased acidity of neighboring protons, and altered receptor binding affinities. 4-Nitrophenylsulfur pentafluoride serves as a key building block for the introduction of the SF₅ group onto various molecular scaffolds.
PART 1: Physicochemical Properties of 4-Nitrophenylsulfur Pentafluoride
A thorough understanding of the physical and chemical properties of 4-Nitrophenylsulfur pentafluoride is paramount for its safe handling, storage, and effective use in synthesis.
Summary of Physical Properties
| Property | Value | Source |
| CAS Number | 2613-27-6 | [3][4] |
| Molecular Formula | C₆H₄F₅NO₂S | [3][5] |
| Molecular Weight | 249.16 g/mol | [3][5] |
| Appearance | White or colorless to yellow powder, lump, or clear liquid | [3] |
| Melting Point | 37 - 41 °C | [3][6] |
| Boiling Point | 77 °C at 12 mmHg | [3][6] |
| Refractive Index | n20/D 1.47 | [3][6] |
| Purity | ≥ 96% (GC) | [3] |
Chemical Structure and IUPAC Name
-
IUPAC Name: pentafluoro-(4-nitrophenyl)-λ⁶-sulfane[5]
-
Synonyms: 4-Nitrophenylsulfur Pentafluoride[5]
Caption: Chemical structure of 4-Nitrophenylsulfur pentafluoride.
PART 2: Synthesis and Reactivity
The synthesis of arylsulfur pentafluorides has historically been challenging, often requiring harsh reaction conditions. However, more practical methods have been developed, making these valuable compounds more accessible.
General Synthesis of Arylsulfur Pentafluorides
A common and effective method for the preparation of arylsulfur pentafluorides involves a two-step process starting from the corresponding diaryl disulfide or aryl thiol.[1]
-
Formation of Arylsulfur Chlorotetrafluoride: The diaryl disulfide is treated with chlorine in the presence of an alkali metal fluoride (e.g., potassium fluoride).[1]
-
Fluorination to Arylsulfur Pentafluoride: The resulting arylsulfur chlorotetrafluoride is then treated with a fluoride source, such as zinc fluoride (ZnF₂), hydrogen fluoride (HF), or antimony fluorides (SbF₃/SbF₅), to yield the final arylsulfur pentafluoride.[1]
A postulated reaction mechanism for the formation of the arylsulfur chlorotetrafluoride intermediate involves several steps.[1]
Caption: General synthetic workflow for arylsulfur pentafluorides.
Reactivity of 4-Nitrophenylsulfur Pentafluoride
The presence of the strongly electron-withdrawing nitro (NO₂) and pentafluorosulfanyl (SF₅) groups makes the aromatic ring of 4-nitrophenylsulfur pentafluoride highly electron-deficient. This electronic nature dictates its reactivity.
-
Nucleophilic Aromatic Substitution (SNA_r): The compound is susceptible to nucleophilic attack on the aromatic ring, potentially leading to the displacement of the nitro group or a halogen if present.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents, providing a route to 4-aminophenylsulfur pentafluoride, a versatile intermediate for further functionalization.
-
Palladium-Catalyzed Cross-Coupling Reactions: While the electron-deficient nature of the ring can make some cross-coupling reactions challenging, specific conditions can be employed for reactions like Suzuki or Buchwald-Hartwig couplings. For instance, a protocol for the position-selective arylation of 4-nitrophenylsulfur pentafluoride has been described using a palladium catalyst.
PART 3: Experimental Protocols
Illustrative Protocol: Palladium-Catalyzed Arylation
The following is a representative protocol for the arylation of 4-nitrophenylsulfur pentafluoride, adapted from literature.
Materials:
-
4-Nitrophenylsulfur pentafluoride
-
Bromobenzene (or other aryl halide)
-
(allylPdCl)₂ (Palladium catalyst)
-
PCy₃·HBF₄ (Ligand)
-
K₂CO₃ (Base)
-
2,2-dimethylbutyric acid (Additive)
-
Toluene (Solvent)
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equiv.).
-
Evacuate the tube and backfill with nitrogen gas (repeat 4 times).
-
Add 2,2-dimethylbutyric acid (0.3 equiv.), bromobenzene (2.5 equiv.), toluene (1.0 mL), and 4-nitrophenylsulfur pentafluoride (0.3 mmol, 1.0 equiv.) sequentially.
-
Seal the tube and heat the reaction mixture to 130 °C for 15 hours.
-
Cool the reaction vessel to room temperature.
-
Concentrate the reaction mixture in vacuo to isolate the product.
PART 4: Applications and Safety
Applications in Research and Development
4-Nitrophenylsulfur pentafluoride is a valuable reagent in several areas of chemical research:
-
Synthesis of Fluorinated Compounds: It serves as a key building block for creating a variety of fluorinated organic compounds that are important in the pharmaceutical and agrochemical industries.[3]
-
Advanced Materials: The unique properties of the SF₅ group are harnessed in the development of novel materials with enhanced thermal stability and chemical resistance.[3]
-
Pharmaceutical Research: The SF₅ group is explored in drug design to modulate the properties of biologically active molecules.[2][3]
-
Analytical Chemistry: It can be used as a derivatizing agent to improve the detection and quantification of specific analytes.[3]
Safety and Handling
4-Nitrophenylsulfur pentafluoride is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[6]
-
Irritation: Causes skin and serious eye irritation.
Recommended Safety Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.
-
Ventilation: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors.
-
Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a cool, well-ventilated place in a tightly closed container. Store at 2 - 8 °C.[3]
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.
Conclusion
4-Nitrophenylsulfur pentafluoride is a pivotal compound for accessing the unique chemical space offered by the pentafluorosulfanyl group. Its well-defined physicochemical properties, coupled with developing synthetic methodologies, make it an indispensable tool for researchers in drug discovery, materials science, and beyond. As with any reactive chemical, a firm grasp of its safe handling and storage procedures is essential for its responsible and effective utilization. While the specific compound "4-Chloro-3-nitrophenylsulphur pentafluoride" remains elusive in the current literature, the in-depth understanding of its nitro-analogue provides a robust framework for any future investigations into this class of molecules.
References
-
Chem-Impex. 4-Nitrophenylsulfur pentafluoride.
-
PubChem. 4-Nitrophenylsulfur Pentafluoride.
-
TCI AMERICA. 4-Nitrophenylsulfur Pentafluoride.
-
gsrs. 4-CHLORO-3-NITROBENZENESULFONYL FLUORIDE.
-
Sigma-Aldrich. 4-CHLORO-3-NITROPHENYL SULFONE AldrichCPR.
-
TCI Chemicals. SAFETY DATA SHEET - 4-Nitrophenylsulfur Pentafluoride.
-
TCI Chemicals. SAFETY DATA SHEET - 4-Chloro-3-nitrobenzotrifluoride.
-
Apollo Scientific. SAFETY DATA SHEET - CHLORINE PENTAFLUORIDE.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Nitrophenylsulfur pentafluoride.
-
Modern Strategies in Organofluorine Chemistry.
-
SynQuest Laboratories. 4-Nitrophenylsulfur pentafluoride.
-
PubChem. 4-Chloro-3-nitrophenol.
-
PrepChem.com. Synthesis of 4-chloro-3-nitrophenol.
-
Spectrum Chemical. 4-Nitrophenylsulfur Pentafluoride.
-
Beilstein Journals. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry.
-
Organic Syntheses Procedure. phenylsulfur trifluoride.
-
ChemicalBook. 4-(4-CHLORO-3-METHYLPHENOXY)-3-NITROBENZOTRIFLUORIDE.
-
Fisher Scientific. SAFETY DATA SHEET - 3-Nitrophenylsulfur pentafluoride.
-
Google Patents. Method for preparing arylsulfur pentafluoride.
-
ChemicalBook. 4-Chloro-3-nitrobenzotrifluoride.
-
NOAA - CAMEO Chemicals. CHLORINE PENTAFLUORIDE.
-
ACS Publications. Copper-Initiated Regiodivergent Chloropentafluorosulfanylation of 1,3-Enynes under Substrate Control.
-
ResearchGate. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects.
-
Benchchem. A Comparative Analysis of the Reactivity of 4'-Chloro-3'-fluoroacetophenone and 4' -fluoroacetophenone.
-
R Discovery. Unusual reactivity of 3-chloro-1-pentafluorosulfanylpropene in nucleophilic substitution reactions.
-
PubChemLite. 4-chloro-3-nitrobenzenesulfonyl fluoride (C6H3ClFNO4S).
-
ResearchGate. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.
Sources
- 1. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 4-Nitrophenylsulfur Pentafluoride | C6H4F5NO2S | CID 2775740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 2613-27-6 | 8662-3-X3 | MDL MFCD00221619 | 4-Nitrophenylsulfur pentafluoride | SynQuest Laboratories [synquestlabs.com]
